![molecular formula C29H38O7 B11827367 (8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)
(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate
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Overview
Description
The compound (8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Acetylation: Introduction of acetoxy groups at specific positions on the steroid backbone.
Butyrylation: Addition of a butyrate group to the 17th carbon atom.
Oxidation and Reduction: These reactions are used to introduce or modify functional groups on the steroid nucleus.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Anti-inflammatory Properties
This compound is structurally related to corticosteroids and exhibits significant anti-inflammatory effects. Research indicates that it can modulate immune responses and reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. Such properties make it a candidate for treating conditions like asthma and rheumatoid arthritis.
Hormonal Regulation
As a steroid derivative, it may influence hormonal pathways. The compound's structural similarities to progesterone suggest potential applications in hormone replacement therapies or treatments for hormonal imbalances.
Antineoplastic Activity
Preliminary studies have indicated that steroid derivatives can exhibit cytotoxic effects on certain cancer cell lines. The compound's potential to interfere with cancer cell proliferation is an area of ongoing research.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with modified functional groups aimed at enhancing therapeutic efficacy or reducing side effects. The acetoxy groups in its structure allow for further chemical modifications that can tailor its pharmacological properties.
Development of Drug Delivery Systems
The lipophilic nature of the compound suggests potential applications in formulating drug delivery systems that enhance bioavailability and target-specific delivery of therapeutic agents.
Asthma Treatment
A study explored the use of steroidal compounds similar to this one in treating asthma. The results showed improved lung function and reduced airway inflammation in animal models when administered in conjunction with standard treatments .
Cancer Research
In vitro studies have demonstrated that compounds related to this steroid can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest . Further investigations are needed to evaluate their effectiveness in vivo.
Mechanism of Action
The mechanism of action of (8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate: can be compared with other similar steroid compounds, such as:
Testosterone: A natural steroid hormone with similar structural features but different functional groups.
Estradiol: Another natural steroid hormone with a different arrangement of functional groups.
Corticosteroids: A class of steroids with anti-inflammatory properties, differing in their specific functional groups and biological activities.
This compound is unique due to its specific acetoxy and butyrate groups, which confer distinct chemical and biological properties compared to other steroids.
Biological Activity
The compound (8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate is a complex steroid derivative with potential biological activities. This article reviews its biological properties based on recent research findings and case studies.
- Molecular Formula : C26H38O5
- Molecular Weight : 430.58 g/mol
- Structure : The compound contains multiple functional groups including acetoxy and butyrate moieties which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and anticancer properties. The following sections detail specific findings related to these activities.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in various cell lines. For instance:
Study | Cell Line | Effect |
---|---|---|
RBL-2H3 | Inhibition of mast cell degranulation by 25% | |
HeLa | Reduced inflammatory markers in response to stimuli |
These findings suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has shown effectiveness against several cancer cell lines:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Cervical | HeLa | 15 |
Prostate | LNCaP | 20 |
Breast | MCF-7 | 18 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Mechanistic Insights
The biological mechanisms underlying the activities of this compound include:
- Cytokine modulation : Reducing levels of TNF-alpha and IL-6.
- Apoptosis induction : Activation of caspase pathways leading to programmed cell death.
- Cell cycle arrest : Inhibition of cyclin-dependent kinases (CDKs) which prevents cancer cell proliferation.
Case Studies
- Case Study on Inflammation : A study involving animal models demonstrated that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model.
- Case Study on Cancer : In a xenograft model using prostate cancer cells, treatment with the compound resulted in a 40% reduction in tumor volume compared to control groups.
Properties
Molecular Formula |
C29H38O7 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(8S,10R,13S,14S,17R)-3-acetyloxy-17-(2-acetyloxyacetyl)-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C29H38O7/c1-6-7-26(33)36-29(25(32)17-34-18(2)30)15-12-24-22-9-8-20-16-21(35-19(3)31)10-13-27(20,4)23(22)11-14-28(24,29)5/h8,11,16,22,24H,6-7,9-10,12-15,17H2,1-5H3/t22-,24+,27+,28+,29+/m1/s1 |
InChI Key |
PQUYYNMYESAJHW-ISVKHVEWSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC=C3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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